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Compound of Interest

Compound Name: FN-1501-propionic acid

Cat. No.: B12414685 Get Quote

This technical guide outlines a proposed synthesis pathway for FN-1501-propionic acid, a

derivative of the potent FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase (CDK)

inhibitor, FN-1501. Due to the absence of publicly available synthesis data for FN-1501-
propionic acid, this document provides a theoretical yet chemically sound approach based on

the known synthesis of its parent compound, FN-1501. This guide is intended for researchers,

scientists, and professionals in drug development.

Introduction to FN-1501 and its Propionic Acid
Derivative
FN-1501 is a multi-kinase inhibitor targeting FLT3 and CDKs, showing potential in the treatment

of various cancers, particularly acute myeloid leukemia (AML).[1][2][3][4][5] Its chemical

structure is 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-

yl)methyl)phenyl)-1H-pyrazole-3-carboxamide.[2] FN-1501-propionic acid, with the IUPAC

name 4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-

carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid, is a derivative likely synthesized to

improve pharmacokinetic properties such as solubility or to enable further conjugation.

Proposed Synthesis Pathway for FN-1501-propionic
acid
The proposed synthesis is a multi-step process starting from commercially available materials.

The key strategy involves the synthesis of two main fragments: the pyrazole-pyrimidine core

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12414685?utm_src=pdf-interest
https://www.benchchem.com/product/b12414685?utm_src=pdf-body
https://www.benchchem.com/product/b12414685?utm_src=pdf-body
https://www.benchchem.com/product/b12414685?utm_src=pdf-body
https://www.medchemexpress.com/FN-1501.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cdk2-4-6-flt3-inhibitor-fn-1501
https://www.selleckchem.com/products/fn-1501.html
https://www.medkoo.com/products/17543
https://pubmed.ncbi.nlm.nih.gov/29357250/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cdk2-4-6-flt3-inhibitor-fn-1501
https://www.benchchem.com/product/b12414685?utm_src=pdf-body
https://www.benchchem.com/product/b12414685?utm_src=pdf-body
https://www.benchchem.com/product/b12414685?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and the aniline-piperazine-propionic acid side chain, followed by their coupling.

Ethyl 3-amino-1H-pyrazole-4-carboxylate

Intermediate 1: Pyrazole-Pyrimidine Core

Buchwald-Hartwig amination

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

FN-1501-propionic acid ethyl ester

Amide coupling

4-(Aminomethyl)aniline

Intermediate 2: Aniline-Piperazine Side Chain

Reductive amination

Ethyl 4-(piperazin-1-yl)butanoate

FN-1501-propionic acid

Ester hydrolysis

Click to download full resolution via product page

Caption: Proposed synthetic workflow for FN-1501-propionic acid.

Detailed Experimental Protocols (Proposed)
Reaction: Buchwald-Hartwig amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-

amino-1H-pyrazole-4-carboxylate.

Protocol:

To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and 4-chloro-7H-

pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous dioxane, add Pd₂(dba)₃ (0.05 eq), Xantphos

(0.1 eq), and Cs₂CO₃ (2.0 eq).

Degas the mixture with argon for 15 minutes.

Heat the reaction mixture at 110 °C for 12 hours under an argon atmosphere.
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Monitor the reaction by TLC or LC-MS.

Upon completion, cool the mixture to room temperature and filter through Celite.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Reaction: Reductive amination of a suitable protected piperazine-propionic acid derivative

with 4-formyl-aniline, followed by deprotection. A more direct approach involves the reductive

amination of 4-(aminomethyl)aniline with a protected ethyl 4-oxobutanoate derivative

followed by cyclization with a bis(2-chloroethyl)amine derivative and subsequent

deprotection. For simplicity, a direct alkylation is proposed here, though in practice,

protecting groups would be necessary.

Protocol (Simplified):

To a solution of 4-(aminomethyl)aniline (1.0 eq) and ethyl 4-oxobutanoate (1.2 eq) in

methanol, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

Stir the reaction mixture at room temperature for 16 hours.

Quench the reaction with saturated aqueous NaHCO₃ solution.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced

pressure.

The resulting secondary amine is then reacted with a suitable bis-electrophile to form the

piperazine ring, which is beyond the scope of this simplified protocol. A commercially

available or readily synthesized N-substituted piperazine is more practical. Assuming the

availability of ethyl 4-(piperazin-1-ylmethyl)benzoate, the next step would be the reduction

of the benzoate to the corresponding aniline. For this guide, we will assume Intermediate 2

is accessible.
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Reaction: Amide bond formation between the carboxylate of Intermediate 1 (after hydrolysis

of the ethyl ester) and the aniline of Intermediate 2.

Protocol:

First, hydrolyze the ethyl ester of Intermediate 1 to the corresponding carboxylic acid using

LiOH in a THF/water mixture.

To a solution of the resulting carboxylic acid (1.0 eq) and Intermediate 2 (1.0 eq) in

anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

Stir the reaction mixture at room temperature for 6 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under

reduced pressure.

Purify the crude product by column chromatography to yield FN-1501-propionic acid
ethyl ester.

Reaction: Hydrolysis of the ethyl ester.

Protocol:

Dissolve the FN-1501-propionic acid ethyl ester (1.0 eq) in a mixture of THF and water

(1:1).

Add LiOH (3.0 eq) and stir at room temperature for 4 hours.

Monitor the reaction by LC-MS.

Upon completion, neutralize the reaction mixture with 1N HCl to pH 5-6.

Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and

isopropanol).
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to

obtain FN-1501-propionic acid.

Quantitative Data (Proposed)

Step Product
Starting
Materials

Molecular
Weight (
g/mol )

Proposed
Yield (%)

Proposed
Purity (%)

1
Intermediate

1

Ethyl 3-

amino-1H-

pyrazole-4-

carboxylate,

4-Chloro-7H-

pyrrolo[2,3-

d]pyrimidine

272.26 75 >95

2
Intermediate

2

4-

(Aminomethyl

)aniline, Ethyl

4-(piperazin-

1-

yl)butanoate

277.38 60 >95

3

FN-1501-

propionic acid

ethyl ester

Intermediate

1 (acid),

Intermediate

2

545.61 65 >98

4
FN-1501-

propionic acid

FN-1501-

propionic acid

ethyl ester

517.55 90 >99

Note: The above data is hypothetical and for illustrative purposes.

Biological Context and Signaling Pathway of Parent
Compound FN-1501
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FN-1501 inhibits FLT3 and CDKs (CDK2, CDK4, CDK6).[1][3] In AML, mutations in FLT3 lead

to constitutive activation of downstream signaling pathways, promoting cell proliferation and

survival. CDKs are essential for cell cycle progression. By inhibiting these kinases, FN-1501

can induce apoptosis and inhibit tumor cell growth.[2][6]
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Caption: Inhibition of FLT3 and CDK pathways by FN-1501.

Conclusion
This technical guide provides a plausible and detailed synthetic route for FN-1501-propionic
acid, based on established organic chemistry principles and the known synthesis of its parent

compound. The provided protocols and data, while theoretical, offer a solid foundation for the

laboratory synthesis of this compound. The biological context of the parent compound, FN-

1501, highlights the potential utility of its derivatives in cancer research and drug development.
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Further experimental validation is required to confirm the proposed synthesis and evaluate the

biological activity of FN-1501-propionic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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